6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is a complex heterocyclic compound that combines the structural features of quinoline, triazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline or triazole rings.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-hydroxy-2-methylquinoline: Similar in structure but lacks the triazole and pyridine moieties.
4-hydroxy-2-quinolones: Share the quinoline core but differ in functional groups and overall structure.
Uniqueness
6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is unique due to its combination of quinoline, triazole, and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FN5O2 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14FN5O2/c19-11-4-5-14-12(9-11)17(25)13(10-21-14)18(26)20-7-6-16-23-22-15-3-1-2-8-24(15)16/h1-5,8-10H,6-7H2,(H,20,26)(H,21,25) |
InChI Key |
KPQWCXINZUFMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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